5-Chloro-2-Methoxyphenylsulfonamido as TNAP Pharmacophore
The 5-chloro-2-methoxyphenylsulfonamido motif is the optimized TNAP-inhibitory aryl substitution pattern identified through iterative medicinal chemistry. In direct head-to-head comparisons within the pyridyl core-A series, the 5-Cl analog (compound 3) demonstrated a TNAP IC50 of 0.006 μM in the pyrophosphate (PPi) assay, matching the 5-Br analog (0.006 μM) and exceeding the potency of the 5-CF₃ (0.026 μM), 5-CN (0.038 μM), and 5-OMe (0.015 μM) substituents [1]. The methoxy group at the 2-position is also essential; replacement with OCF₃ in SBI-425's matched-pair analysis reduced TNAP potency from 0.016 μM (OMe) to 0.432 μM (OCF₃), a 27-fold loss [1]. By contrast, the 4-chlorophenylsulfonamido analog SAR127303 shows no reported TNAP activity and is instead a covalent MAGL inhibitor (IC50 = 39.3 nM) [2]. The target compound retains the validated 5-Cl-2-OMe pharmacophore, whereas analogs bearing 4-Cl, 4-OMe, 5-CF₃, or thiophene sulfonamides lack this optimized substitution [1] [3]. Direct TNAP IC50 data for CAS 1235022-37-3 itself have not been reported in peer-reviewed literature (as of the search date), and the above constitutes class-level inference from the scaffold [1].
| Evidence Dimension | TNAP inhibitory potency (PPi assay) as a function of aryl sulfonamide substitution |
|---|---|
| Target Compound Data | 5-chloro-2-methoxyphenylsulfonamido motif (no direct IC50 reported for CAS 1235022-37-3) |
| Comparator Or Baseline | Closest matched core-A analog (5-Cl, compound 3): TNAP IC50 = 0.006 μM; SBI-425 (5-Cl-2-OMe, nicotinamide core): IC50 = 0.016 μM; 4-Cl analog SAR127303: MAGL IC50 = 0.0393 μM (no TNAP activity reported); 5-thiophene-2-sulfonamido analog (CAS 1234973-02-4): no TNAP data reported |
| Quantified Difference | 5-Cl-2-OMe substitution provides >4.3-fold TNAP potency advantage over 5-CF₃ and >6.3-fold over 5-CN in matched core-A series; 27-fold advantage of OMe over OCF₃ in SBI-425 matched pair |
| Conditions | Human TNAP enzyme; pyrophosphate (PPi) substrate assay; values are means of at least three experiments with SD within 20% of reported values [1] |
Why This Matters
Procurement of this specific compound rather than aryl sulfonamide analogs with different substitution ensures retention of the only aryl pattern validated to deliver sub-micromolar TNAP inhibition.
- [1] Pinkerton AB, et al. Discovery of 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide (SBI-425), a potent and orally bioavailable tissue-nonspecific alkaline phosphatase (TNAP) inhibitor. Bioorg Med Chem Lett. 2018;28(1):31-34. doi:10.1016/j.bmcl.2017.11.024 (Tables 1 and 3) View Source
- [2] Wang L, et al. Synthesis and Preclinical Evaluation of Sulfonamido-based [11C-Carbonyl]-Carbamates and Ureas for Imaging Monoacylglycerol Lipase. Theranostics. 2016;6(8):1145-1159. doi:10.7150/thno.15257 View Source
- [3] Sidique S, et al. Discovery and Validation of a Series of Aryl Sulfonamides as Selective Inhibitors of Tissue-Nonspecific Alkaline Phosphatase (TNAP). J Med Chem. 2009;52(21):6919-6925. doi:10.1021/jm901210s View Source
